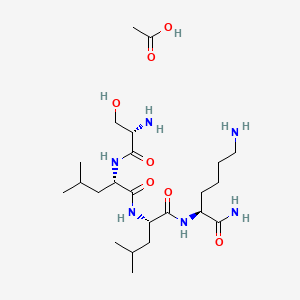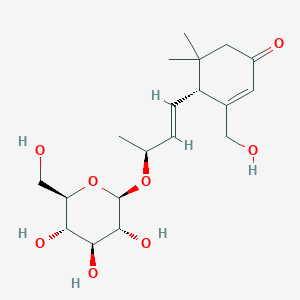
Ivabradine impurity 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ivabradine impurity 1 is a chemical compound identified as an impurity in the pharmaceutical drug Ivabradine. Ivabradine is primarily used for the symptomatic treatment of chronic stable angina pectoris and heart failure. The presence of impurities like this compound is crucial for quality control and safety assessments in pharmaceutical production .
Preparation Methods
The preparation of Ivabradine impurity 1 involves specific synthetic routes and reaction conditions. One method involves the use of Ivabradine hydrochloride as a starting material. The reaction conditions are typically mild, and the process is designed to yield high-purity this compound . The industrial production methods focus on maintaining the stability and purity of the compound, ensuring it meets regulatory standards.
Chemical Reactions Analysis
Ivabradine impurity 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium dihydrogen phosphate, acetonitrile, and methanol . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the presence of positional isomers and keto-enol tautomerism can complicate the separation and identification of the products .
Scientific Research Applications
Ivabradine impurity 1 has several scientific research applications. It is used in pharmaceutical research for product development, quality control, method validation, and stability studies . Additionally, it helps in the identification of unknown impurities and the assessment of genotoxic potential. In analytical testing, this compound is used to detect, identify, and measure pharmaceutical impurities, ensuring the quality and safety of medicines .
Mechanism of Action
The mechanism of action of Ivabradine impurity 1 is related to its role as an impurity in Ivabradine. Ivabradine itself acts by selectively inhibiting the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, specifically the “funny” current (If) in the sinoatrial node. This inhibition results in a lower heart rate by slowing the diastolic depolarization slope of sinoatrial node cells . The exact mechanism of action of this compound may involve similar pathways, but further research is needed to fully understand its effects.
Comparison with Similar Compounds
Ivabradine impurity 1 can be compared with other impurities and related compounds in Ivabradine. Similar compounds include 1-Oxo Ivabradine Hydrochloride, 7-Demethyl Ivabradine, and Hydroxy Ivabradine . Each of these compounds has unique properties and roles in pharmaceutical research. This compound is unique in its specific structure and the role it plays in the quality control of Ivabradine.
Conclusion
This compound is a significant compound in the pharmaceutical industry, particularly in the context of Ivabradine production and quality control. Its preparation, chemical reactions, and scientific research applications highlight its importance in ensuring the safety and efficacy of pharmaceutical products.
Properties
Molecular Formula |
C15H18BrNO3 |
|---|---|
Molecular Weight |
340.21 g/mol |
IUPAC Name |
3-(3-bromopropyl)-7,8-dimethoxy-1H-3-benzazepin-2-one |
InChI |
InChI=1S/C15H18BrNO3/c1-19-13-8-11-4-7-17(6-3-5-16)15(18)10-12(11)9-14(13)20-2/h4,7-9H,3,5-6,10H2,1-2H3 |
InChI Key |
VFTMJYBDEYQZHG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=CN(C(=O)CC2=C1)CCCBr)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4R,5S)-5-[3,5-bis(trifluoromethyl)phenyl]-3-[[2-(4-fluoro-2-methoxy-5-propan-2-ylphenyl)-5,5-dimethylcyclohexen-1-yl]methyl]-4-methyl-1,3-oxazolidin-2-one](/img/structure/B11932836.png)
![7-[7-(2-hexyldecanoyloxy)heptyl-(4-hydroxybutyl)amino]heptyl 2-hexyldecanoate](/img/structure/B11932842.png)

![(S,E)-3-(4-(benzyloxy)phenyl)-2-(3-(4'-chloro-[1,1'-biphenyl]-4-yl)acrylamido)propanoic acid](/img/structure/B11932853.png)


![(8S,11S,14S)-14-[[(2S)-4-amino-2-[[2-(4-tert-butylphenyl)-4-methylpyrimidine-5-carbonyl]amino]butanoyl]-methylamino]-3,18-bis(2-aminoethoxy)-N-(cyanomethyl)-11-methyl-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxamide](/img/structure/B11932877.png)

![2-[[(2R)-2,3-di(tetradecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride](/img/structure/B11932884.png)
![(s)-(1s,3s,5s,6r)-6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate](/img/structure/B11932895.png)


![(3,3-difluoropyrrolidin-1-yl)-[(2R,4R)-4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-yl]methanone](/img/structure/B11932914.png)
![3-bromo-N-[(Z)-1-(2,4-dihydroxyphenyl)ethylideneamino]-4-methylbenzamide](/img/structure/B11932916.png)
